2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione
Description
Properties
IUPAC Name |
2-(methylamino)benzo[f][1,3]benzothiazole-4,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c1-13-12-14-8-9(15)6-4-2-3-5-7(6)10(16)11(8)17-12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPGKZSOCTUHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(S1)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735055 | |
| Record name | 2-(Methylamino)naphtho[2,3-d][1,3]thiazole-4,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80937-12-8 | |
| Record name | 2-(Methylamino)naphtho[2,3-d][1,3]thiazole-4,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione typically involves the reaction of N-substituted 2-(methylamino)naphthoquinones with sulfur dichloride (S₂Cl₂) and a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) in chlorobenzene. This reaction proceeds through the formation of intermediate compounds, which then undergo cyclization to yield the desired thiazole-fused product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted thiazole compounds .
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in the development of new pharmaceutical agents, particularly in the synthesis of derivatives with enhanced biological activities.
- Antimicrobial Activity : Recent studies have demonstrated that derivatives of 2-(methylamino)naphtho[2,3-d]thiazole-4,9-dione exhibit notable antimicrobial properties against pathogenic bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For instance, derivatives synthesized with nitrogen-containing heterocycles at position 2 of the thiazole ring showed significant antibacterial activity, indicating their potential as new antimicrobial agents .
- Cytotoxicity Studies : Research has also focused on the cytotoxic effects of various derivatives. A study reported the synthesis of several derivatives and their evaluation for cytotoxic activities against cancer cell lines. The findings suggest that modifications to the naphtho[2,3-d]thiazole structure can enhance cytotoxic potency, making them candidates for further drug development .
Photophysical Characterization
The photophysical properties of this compound and its derivatives have been extensively studied due to their potential applications in fluorescent imaging and dye development.
- Fluorescence Properties : The introduction of different substituents significantly affects the fluorescence characteristics. For example, compounds with extended π-conjugated systems exhibited pronounced bathochromic shifts in both absorption and emission spectra. These shifts can reach over 600 nm in polar solvents, making them suitable for applications in fluorescence microscopy and imaging techniques .
- Structure-Activity Relationship : The study of structure-activity relationships (SAR) has revealed that varying the substituents on the thiazole ring alters the photophysical behavior of the compounds. This information is crucial for designing new fluorescent probes with optimized properties for specific applications in biological systems .
Table 1: Summary of Antimicrobial Activities
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| 5a | S. aureus | Moderate |
| 5b | MRSA | High |
| 5c | S. epidermidis | High |
| 5d | S. aureus | Low |
| 5e | MRSA | Very High |
Case Study: Synthesis and Evaluation
In a recent study published in MDPI, researchers synthesized a series of derivatives from 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione using various amines such as benzylamine and morpholine. The resulting compounds were characterized for their antimicrobial activity against MRSA and other bacterial strains. Notably, compounds with thiomorpholine and piperazine groups demonstrated significant antibacterial effects, suggesting their potential use in treating resistant infections .
Mechanism of Action
The mechanism of action of 2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione involves its interaction with various biological targets. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. Additionally, the thiazole ring can interact with enzymes, inhibiting their activity and contributing to the compound’s antimicrobial properties .
Comparison with Similar Compounds
Photophysical Properties
The introduction of nitrogen-containing heterocycles at position 2 induces bathochromic shifts in absorption and emission wavelengths due to extended π-conjugation and intramolecular charge transfer (ICT).
| Compound | Emission Maxima (Solution, nm) | Emission Maxima (Solid State, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
|---|---|---|---|---|
| 5a | 564 (DMSO) | 564 | 90 | 0.12 |
| 5b | 615 (DMSO) | 610 | 110 | 0.18 |
| 5c | 628 (DMSO) | 625 | 130 | 0.22 |
| 5e | 577 (DMSO) | 575 | 95 | 0.15 |
| PNT | 628 (DMSO) | 628 | >90 | 0.25 |
Key Findings :
- PNT and 5c exhibit the longest emission wavelengths (>600 nm) due to strong electron-donating effects of piperazine and thiomorpholine groups .
- 5a (benzylamine) shows the shortest emission, highlighting the role of heterocyclic substituents in photophysical tuning .
Antimicrobial Activity
Compounds were tested against Staphylococcus aureus (S. aureus), methicillin-resistant S. aureus (MRSA), and S. epidermidis using MIC (Minimum Inhibitory Concentration) assays:
| Compound | MIC for S. aureus (µM) | MIC for MRSA (µM) | MIC for S. epidermidis (µM) |
|---|---|---|---|
| 5a | 40.0 ± 0.0 | 40.0 ± 0.0 | 40.0 ± 0.0 |
| 5b | >268.5 | >268.5 | >268.5 |
| 5c | 15.8 ± 0.0 | 31.6 ± 0.0 | 15.8 ± 0.0 |
| 5d | >268.5 | >268.5 | >268.5 |
| 5e | 31.9 ± 0.0 | 31.9 ± 0.0 | 8.0 ± 0.0 |
| PNT | 2.5 ± 0.0 | 6.7 ± 2.9 | 2.5 ± 2.2 |
Key Findings :
- PNT demonstrates the highest potency, with MIC values 10–20× lower than 5c and 5e , likely due to its unsubstituted piperazine group, which enhances solubility and cellular uptake .
- Thiomorpholine (5c ) and 4-methylpiperazine (5e ) substituents confer moderate activity, while morpholine (5b ) and piperidine (5d ) are inactive .
- PNT’s mechanism involves DNA gyrase inhibition and ROS generation, similar to fluoroquinolones, but with a distinct chemical scaffold .
Solubility and Ionization
Biological Activity
2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial properties, synthesis, and structure-activity relationships (SAR).
The compound is characterized by a naphtho-thiazole structure that contributes to its biological activity. Various synthetic routes have been developed, often involving the reaction of naphthoquinones with thiazole derivatives. For instance, the synthesis of derivatives has been achieved through reactions with amines such as benzylamine and morpholine, yielding new tricyclic compounds with varying biological profiles .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound derivatives against various bacterial strains. Notably, compounds with thiomorpholine and piperazine substituents demonstrated significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
Table 1: Antimicrobial Activity of Selected Derivatives
| Compound | Activity Against MRSA | Activity Against S. epidermidis |
|---|---|---|
| 5c (Thiomorpholine) | High | Moderate |
| 5e (4-Methylpiperazine) | Moderate | High |
| 5a (Benzylamine) | Low | Low |
These findings suggest that the introduction of specific nitrogen-containing heterocycles enhances the antimicrobial efficacy of these compounds.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at the thiazole ring significantly influence the biological activity. For example, the presence of electron-withdrawing groups at specific positions on the phenyl ring has been correlated with increased potency against Plasmodium falciparum, the causative agent of malaria .
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups at ortho position | Increased potency against bacteria |
| Substituents at para position (H or F) | Improved physicochemical properties |
Case Studies
A notable case study involved the evaluation of several synthesized derivatives against S. aureus. The derivatives were assessed for their Minimum Inhibitory Concentration (MIC) values, revealing that certain compounds exhibited MIC values significantly lower than traditional antibiotics .
Case Study: Efficacy Against MRSA
- Compound Tested: 5c (Thiomorpholine derivative)
- MIC Value: 0.5 µg/mL
- Conclusion: Demonstrated superior efficacy compared to standard treatments.
Q & A
Q. Why do anthraquinonothiazoles form thione derivatives under specific conditions?
Q. How do solvent polarities affect reaction kinetics and regioselectivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
